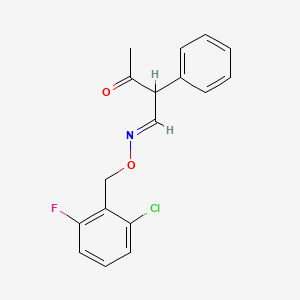
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid
描述
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is a long-chain fatty acid with three hydroxyl groups and a double bond at the 12th position. This compound is known for its biological significance and is often studied in the context of lipid metabolism and signaling pathways .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid typically involves the hydroxylation of octadecenoic acid derivatives. One common method is the epoxidation of octadecenoic acid followed by hydrolysis to introduce the hydroxyl groups at the 9th, 10th, and 11th positions . The reaction conditions often include the use of peracids for epoxidation and acidic or basic hydrolysis conditions to achieve the desired hydroxylation.
Industrial Production Methods
Industrial production of this compound may involve biotechnological approaches, such as the use of microbial enzymes to catalyze the hydroxylation of fatty acids. This method is advantageous due to its specificity and environmentally friendly nature .
化学反应分析
Types of Reactions
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids.
Reduction: The double bond can be reduced to form saturated derivatives.
Substitution: The hydroxyl groups can participate in substitution reactions to form esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon as a catalyst is a typical method.
Substitution: Acid chlorides and alcohols are often used to form esters and ethers, respectively.
Major Products
Oxidation: Formation of 9,10,11-triketooctadec-12-enoic acid.
Reduction: Formation of 9,10,11-trihydroxyoctadecanoic acid.
Substitution: Formation of various esters and ethers depending on the substituents used.
科学研究应用
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid has several scientific research applications:
Chemistry: Studied for its reactivity and potential as a building block for complex molecules.
Biology: Investigated for its role in lipid signaling pathways and its effects on cellular processes.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anti-cancer properties.
Industry: Used in the production of specialized lipids and as an intermediate in the synthesis of bioactive compounds
作用机制
The mechanism of action of (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid involves its interaction with lipid signaling pathways. It can act as a ligand for specific receptors, modulating cellular responses such as inflammation and apoptosis. The hydroxyl groups and the double bond play crucial roles in its binding affinity and activity .
相似化合物的比较
Similar Compounds
(9S,10R,11R,12Z,15Z)-9,10,11-Trihydroxy-12,15-octadecadienoic acid: Similar structure but with an additional double bond at the 15th position.
9,10,11-Trihydroxyoctadecanoic acid: Lacks the double bond at the 12th position.
Uniqueness
(9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid is unique due to its specific stereochemistry and the presence of a double bond, which significantly influences its biological activity and reactivity compared to its analogs .
属性
IUPAC Name |
(9S,10S,11R)-9,10,11-trihydroxyoctadec-12-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H34O5/c1-2-3-4-6-9-12-15(19)18(23)16(20)13-10-7-5-8-11-14-17(21)22/h9,12,15-16,18-20,23H,2-8,10-11,13-14H2,1H3,(H,21,22)/t15-,16+,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHGVFGJXFVIYSM-SOLBZPMBSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC(C(C(CCCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC=C[C@H]([C@H]([C@H](CCCCCCCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H34O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30855489 | |
| Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339186-36-6 | |
| Record name | (9S,10S,11R)-9,10,11-Trihydroxyoctadec-12-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30855489 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![ethyl 2-[3-cyano-2-oxo-6-phenyl-1(2H)-pyridinyl]acetate](/img/structure/B3129787.png)
![3-[(1E)-{[(2,4-dichlorophenyl)methoxy]imino}methyl]-1-(pyrimidin-2-yl)pyrrolidin-2-one](/img/structure/B3129807.png)


![3-oxo-1,3-dihydro-2-benzothiophene-1-carbaldehyde O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129830.png)

![3-oxo-2-phenylbutanal O-[3-(trifluoromethyl)benzyl]oxime](/img/structure/B3129839.png)


![(3-{[(2-Methylphenyl)sulfinyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129861.png)
![(3-{[(2-Methylphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129866.png)
![(3-{[(4-Methoxyphenyl)sulfonyl]methyl}-1-benzofuran-2-yl)(phenyl)methanone](/img/structure/B3129867.png)
